molecular formula C20H18ClN B1236385 N-Benzyl-4-styrylpyridinium CAS No. 23369-64-4

N-Benzyl-4-styrylpyridinium

Cat. No.: B1236385
CAS No.: 23369-64-4
M. Wt: 307.8 g/mol
InChI Key: BBKYIPFUKSUVAW-CALJPSDSSA-M
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Description

N-Benzyl-4-styrylpyridinium is a chemical compound of significant interest in medicinal chemistry and biochemical research. It serves as a key scaffold in the development of potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research. Compounds based on this structure have demonstrated exceptional AChE inhibitory activity at nanomolar concentrations, with some derivatives exhibiting higher potency than the approved drug donepezil . These inhibitors are designed to bind to both the catalytic active site and the peripheral anionic site (PAS) of AChE, which may help reduce the formation of amyloid-beta plaques, a pathological hallmark of Alzheimer's disease . Furthermore, this core structure is integral to a class of styrylpyridinium dyes, which are valuable as fluorescent probes . These probes exhibit properties such as large Stokes shifts and fluorescence in the near-infrared region, making them useful for various applications including cell imaging and intracellular micro-viscosity measurement . The compound's versatility makes it a valuable tool for researchers exploring neurodegenerative diseases and developing new bio-imaging agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

23369-64-4

Molecular Formula

C20H18ClN

Molecular Weight

307.8 g/mol

IUPAC Name

1-benzyl-4-[(E)-2-phenylethenyl]pyridin-1-ium;chloride

InChI

InChI=1S/C20H18N.ClH/c1-3-7-18(8-4-1)11-12-19-13-15-21(16-14-19)17-20-9-5-2-6-10-20;/h1-16H,17H2;1H/q+1;/p-1/b12-11+;

InChI Key

BBKYIPFUKSUVAW-CALJPSDSSA-M

SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C=CC3=CC=CC=C3.[Cl-]

Isomeric SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)/C=C/C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C=CC3=CC=CC=C3.[Cl-]

Synonyms

N-benzyl-4-styrylpyridinium

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

N-Benzyl-4-styrylpyridinium is characterized by a pyridinium ring substituted with a benzyl and a styryl group. The synthesis typically involves the reaction of pyridine derivatives with benzyl halides and styryl compounds. Recent studies have optimized synthetic routes to enhance yield and purity, emphasizing environmentally friendly methods.

Cholinesterase Inhibition

One of the primary applications of this compound is in the inhibition of cholinesterases, enzymes that break down acetylcholine in the nervous system. This inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism of Action : The compound interacts with the active sites of AChE and BChE through π–π stacking and π-cation interactions, similar to established inhibitors like donepezil. Studies have shown that specific substitutions on the benzyl moiety significantly enhance inhibitory potency against both enzymes .

Neuroprotective Effects

In addition to cholinesterase inhibition, this compound has demonstrated neuroprotective properties by preventing the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. The compound's ability to inhibit self-aggregation suggests its potential as a therapeutic agent in neurodegenerative disorders .

In Vitro Studies

Recent research has synthesized a series of this compound derivatives to evaluate their AChE and BChE inhibitory activities. For instance, one derivative exhibited half-maximal inhibitory concentration (IC50) values of 0.176 μM for AChE and 0.37 μM for BChE, indicating strong dual inhibition capabilities .

Structure-Activity Relationship (SAR)

SAR studies have identified key structural features that enhance the inhibitory activity of this compound derivatives. The presence of electron-withdrawing groups on the phenyl moiety has been linked to improved enzyme inhibition. For example, compounds with chloro or fluoro substitutions showed significantly better activity compared to their unsubstituted counterparts .

Comprehensive Data Table

CompoundAChE IC50 (μM)BChE IC50 (μM)Mechanism
SB-13890.1760.37Non-competitive
SB-14360.0460.115Non-competitive
Derivative X0.250.45Competitive

Table summarizing the inhibitory activities of select this compound derivatives against AChE and BChE.

Comparison with Similar Compounds

a. Methoxy-Substituted Derivatives (e.g., 7a and 7ax)

  • Structure : Compounds like (E)-1-benzyl-4-(3,5-dimethoxystyryl)pyridin-1-ium bromide (7a) feature methoxy groups on the styryl aromatic ring.
  • Impact : Methoxy groups are electron-donating, increasing the electron density of the styryl moiety. This may enhance binding affinity to enzymes like acetylcholinesterase (AChE) by stabilizing charge-transfer interactions .
  • Spectral Data : ESI-MS for 7a shows a molecular ion peak at m/z 377.0 [M−Br]+, consistent with its molecular formula (C₂₂H₂₁N₂O₄) .

b. N-Benzyl-4-methylpyridin-2-amine ()

  • Structure : A neutral pyridine derivative with a methyl group at C4 and a benzylamine substituent at C2.
  • Key Differences: The absence of a styryl group and pyridinium charge reduces conjugation and polarity.
  • Spectral Data: SMILES string CC1=CC(=NC=C1)NCC2=CC=CC=C2 highlights the non-conjugated, branched structure .

c. Amide-Linked Derivatives ()

  • Examples :
    • 2-Hydroxy-4-methyl-N-(4-methyl-2-pyridinyl)benzamide (): Contains a benzamide group and hydroxyl substituent.
    • N-(Piperidin-4-yl)benzamide (): Features a piperidine ring instead of pyridinium.
  • Impact : Amide groups enable hydrogen bonding, which could improve metabolic stability but reduce cationic character compared to pyridinium salts. Piperidine introduces a basic nitrogen, altering charge distribution .
2.3 Physicochemical Properties
Property N-Benzyl-4-styrylpyridinium 7a (Methoxy Derivative) N-Benzyl-4-methylpyridin-2-amine
Molecular Weight (g/mol) 434.3 (as bromide salt) 458.3 (C₂₂H₂₁BrN₂O₄) 198.3 (C₁₃H₁₄N₂)
Charge at pH 7 +1 (pyridinium) +1 Neutral (amine)
Key Functional Groups Styryl, benzyl Styryl, methoxy, benzyl Methyl, benzylamine
Solubility Polar solvents (e.g., ACN) Moderate in polar solvents Higher lipophilicity

Preparation Methods

Aldehyde Reduction to Benzyl Alcohols

Aryl aldehydes (1a–k ) are reduced to benzyl alcohols (2a–k ) using sodium borohydride (NaBH₄) in methanol at 0°C. This step achieves near-quantitative yields (>95%) for most substrates, with electron-donating groups (e.g., methoxy) enhancing reaction rates. The reaction’s exothermic nature necessitates controlled addition to prevent byproduct formation.

Conversion to Benzyl Bromides

Benzyl alcohols undergo bromination with triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) in tetrahydrofuran (THF), yielding benzyl bromides (3a–k ). Halogenated substrates (e.g., 4-fluorobenzyl bromide) require extended reaction times (3–4 h) due to decreased electrophilicity. Yields range from 80% for nitro-substituted derivatives to 92% for methoxy analogs.

Wittig Salt Formation

Benzyl bromides react with PPh₃ in THF at 85°C for 2 h to form benzyltriphenylphosphonium bromides (4a–k ). The reaction’s progress is marked by precipitation of a white solid, which is filtered and washed with ethyl acetate. This step is critical for ensuring high purity in subsequent Wittig reactions.

Styrylpyridine Synthesis via Wittig Reaction

Wittig salts (4a–k ) are treated with potassium tert-butoxide in THF to generate ylides, which then react with pyridine-4-carboxaldehyde (5 ) at 80°C. The resulting (E)-4-styrylpyridines (6a–k ) are isolated via column chromatography (ethyl acetate/hexane), with yields of 80–95%. Stereoselectivity for the E-isomer exceeds 98%, as confirmed by 1H^1H NMR coupling constants (J=16.216.4HzJ = 16.2–16.4 \, \text{Hz}).

Quaternization to Pyridinium Salts

(E)-4-Styrylpyridines undergo N-benzylation with benzyl halides in acetonitrile (ACN) at 80°C for 1–3 h, forming N-benzyl-4-styrylpyridinium derivatives (7a–7ax ). Electron-deficient benzyl halides (e.g., 4-nitrobenzyl bromide) require longer reaction times but achieve higher yields (85–95%) compared to electron-rich analogs. The reaction’s completion is indicated by precipitation of crystalline solids.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H^1H NMR spectra of This compound derivatives show distinct resonances for the pyridinium protons (δ 8.70–8.90 ppm, doublet) and styryl vinyl protons (δ 7.37–7.90 ppm, doublet with J=16.216.4HzJ = 16.2–16.4 \, \text{Hz}). Benzyl methylene protons (e.g., 4-fluorobenzyl) appear as singlets at δ 5.63–5.95 ppm, with coupling to fluorine observed in 13C^{13}C NMR (3JCF=8.8Hz^3J_{CF} = 8.8 \, \text{Hz}).

Mass Spectrometry and Elemental Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) confirms molecular ions ([M – X]⁺, where X = Cl⁻ or Br⁻) with mass accuracy within 0.5 ppm. For example, 7g ([C₂₂H₂₁FNO₂]⁺) exhibits an exact mass of 350.1556 Da (calculated: 350.1556 Da).

Substituent Effects on Reaction Efficiency

Electron-Withdrawing Groups

Nitro- and halogen-substituted benzyl halides (e.g., 7h , 7n ) exhibit slower quaternization kinetics but higher crystallinity, facilitating purification. Yields for 7n (4-nitrobenzyl) reach 92% despite requiring 3 h reflux.

Electron-Donating Groups

Methoxy-substituted derivatives (7j , 7k ) show accelerated reaction rates (1 h completion) but lower solubility in ACN, necessitating acetone washes. 7j (3,4-dimethoxy) achieves 88% yield with distinct 1H^1H NMR methoxy singlets at δ 3.74–3.76 ppm.

Steric hindrance

Ortho-substituted benzyl halides (e.g., 7k , 2-methylbenzyl) reduce quaternization efficiency (85% yield) due to hindered access to the pyridine nitrogen. This is evidenced by broader 1H^1H NMR peaks for the benzyl methyl group (δ 2.21 ppm).

Challenges and Mitigation Strategies

Deuterium Exchange in NMR

Protons on unsubstituted benzyl groups undergo partial exchange with deuterium in CD₃OD, complicating integration. Fluorinated analogs (e.g., 7g ) mitigate this issue, providing clearer spectra.

Byproduct Formation

Trace triphenylphosphine oxide (TPPO) in Wittig salts is removed via ethyl acetate washes. Column chromatography with silica gel (100–200 mesh) further purifies intermediates.

Comparative Analysis of Representative Derivatives

The table below summarizes key This compound derivatives, highlighting substituents, yields, and spectral data:

CompoundSubstituentsYield (%)1H^1H NMR (Key Peaks)HR-ESIMS ([M – X]⁺)
7g 3,5-(OMe)₂, 4-F90δ 5.63 (s, 2H), 3.74 (s, 6H)350.1556
7h 3,5-(OMe)₂, 2-NO₂88δ 6.02 (s, 2H), 8.22 (d, 1H)377.1505
7j 3,4-(OMe)₂88δ 5.65 (s, 2H), 3.76 (s, 3H)332.1651
7k 3,4-(OMe)₂, 2-Me85δ 5.69 (s, 2H), 2.21 (s, 3H)346.1809
7n 3,4-(OMe)₂, 4-NO₂92δ 5.95 (s, 2H), 8.41 (d, 2H)377.1507

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-4-styrylpyridinium derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyridinium precursors and styryl moieties under controlled conditions. For example, (E)-4-styrylpyridinium derivatives are synthesized via Heck coupling or Wittig reactions, with yields optimized by adjusting catalysts (e.g., palladium-based catalysts), solvents (e.g., DMF or acetonitrile), and temperatures (80–120°C). Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound compounds?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=C stretches at ~1600 cm⁻¹ for styryl groups).
  • NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., aromatic proton splitting in styryl groups) and benzyl group integration.
  • Melting Point Analysis : Validates purity and consistency with literature values.
  • Mass Spectrometry (HR-ESI-MS) : Determines molecular ion peaks and fragmentation patterns .

Q. What safety precautions are necessary during synthesis and handling?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates. Wear nitrile gloves, lab coats, and safety goggles. For pyridinium salts, avoid contact with oxidizing agents, and store in airtight containers at 2–8°C. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve the structural ambiguities of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include refining the structure with software like SHELXL, achieving R-factors <0.05, and validating bond lengths (e.g., C-C: 1.48–1.52 Å). Disordered solvent molecules should be masked using SQUEEZE in PLATON .

Q. What methodologies assess cholinesterase inhibitory activity, and how are IC₅₀ values calculated?

  • Methodological Answer :

  • Enzyme Assay Protocol : Incubate compounds with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) in phosphate buffer (pH 8.0) at 25°C. Add DTNB (Ellman’s reagent) and acetylthiocholine iodide (ATChI) to measure thiol product formation at 412 nm.
  • IC₅₀ Determination : Use non-linear regression in GraphPad Prism to fit dose-response curves. Validate with donepezil as a positive control.
  • Kinetic Studies : Perform Lineweaver-Burk analysis to distinguish competitive (increased Km) vs. non-competitive (unchanged Km, reduced Vmax) inhibition .

Q. How should researchers reconcile contradictory data in enzyme inhibition studies?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., enzyme source, substrate concentration). Human erythrocyte AChE may differ from recombinant forms in sensitivity.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Replicate experiments across multiple batches.
  • Structural Correlation : Cross-reference inhibitory potency with substituent effects (e.g., electron-withdrawing groups on the styryl moiety enhancing activity) .

Q. How can structure-activity relationships (SAR) be systematically explored for these compounds?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., nitro, methoxy) at the benzyl or styryl positions.
  • Biological Testing : Compare IC₅₀ values across analogs.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in AChE’s catalytic site. Correlate calculated binding energies (ΔG) with experimental IC₅₀ values .

Q. What strategies validate compound stability under long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Spectroscopic Monitoring : Track changes in UV-Vis spectra (e.g., λmax shifts indicate π-π* transition alterations).
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to recommend storage conditions .

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